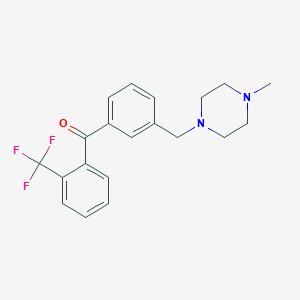

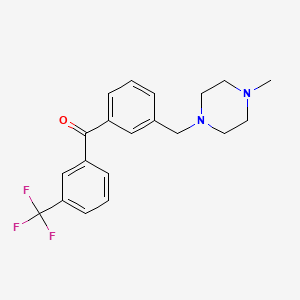

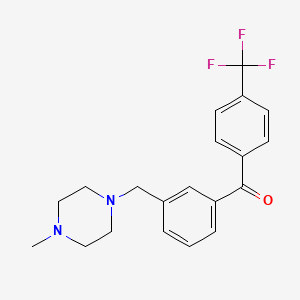

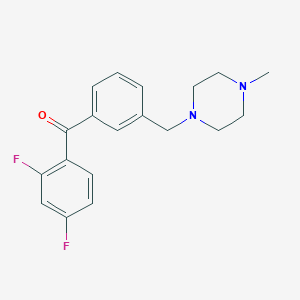

2,4-二氟-2'-哌啶甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

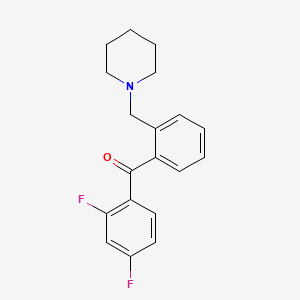

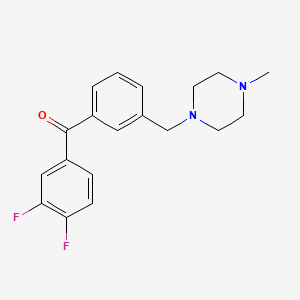

The compound 2,4-Difluoro-2'-piperidinomethyl benzophenone is a chemical entity that has been explored in the context of neuroleptic agents and other bioactive heterocycles. It is related to compounds that have been synthesized for various applications, including metabolic studies and antiproliferative activity assessments.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the Friedel-Crafts reaction, ketalization, and catalytic hydrogenolysis. For instance, a neuroleptic agent was synthesized starting from cyclopropyl 2,4-difluorophenyl ketone, which was prepared from cyclopropane-carboxylic acid and m-difluoro-benzene. This compound was then subjected to ring-opening, ketalization, condensation with piperidine, and subsequent hydrolysis and benzylamination to yield the final product . Another synthesis approach mentioned involves the Suzuki–Miyaura cross-coupling reaction, which demonstrates site-selective functionalization of benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies. For example, a novel bioactive heterocycle was found to crystallize in the monoclinic crystal system with a specific space group. The piperidine and morpholine rings in this compound adopt a chair conformation, while the benzisoxazole ring remains planar . These structural details are crucial for understanding the compound's potential interactions and stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions to achieve the desired selectivity and yield. The Suzuki–Miyaura cross-coupling reaction, for example, is used to selectively functionalize the benzophenone core at the less sterically hindered position . The synthesis of neuroleptic agents also involves a series of reactions, including ketalization and debenzylation, to introduce the necessary functional groups onto the benzophenone backbone .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-Difluoro-2'-piperidinomethyl benzophenone are not detailed in the provided papers, the properties of similar compounds can be inferred. The stability of these molecules is often attributed to intra- and intermolecular hydrogen bonding, as evidenced by the structural analysis . The presence of fluorine atoms and other functional groups like trifluoromethylphenyl and morpholino groups can significantly influence the compound's reactivity, polarity, and overall chemical behavior.

科学研究应用

热学和光学研究:Karthik 等人(2021 年)研究了一种通过用二氯苯磺酰氯取代 2,4-二氟苯基(哌啶-4-基)甲苯肟合成的化合物。该研究重点关注该化合物的热学性质、结构和光学特性,包括 X 射线衍射研究和 Hirshfeld 表面分析 (Karthik 等人,2021 年)。

杂化材料中的磁性:胡等人(2009 年)利用二苯甲酮衍生物二苯甲酮-2,4'-二羧酸酯作为多位点连接体,在制造层状无机-有机杂化材料中。这些材料表现出单链磁体行为,突出了二苯甲酮衍生物在磁性应用中的潜在用途 (胡等人,2009 年)。

聚乙烯降解中的光敏剂:Acosta 等人(1996 年)通过取代二苯甲酮合成了添加剂,探索了它们作为控制聚烯烃热氧化和光氧化的光敏剂的用途。这项研究对聚合物降解和回收过程有影响 (Acosta 等人,1996 年)。

分析化学中的萃取和预浓缩:李等人(2015 年)研究了使用金属有机框架 MIL-101 从样品中萃取二苯甲酮衍生物,证明了这些化合物在分析化学中基于先进材料的萃取方法中的作用 (李等人,2015 年)。

生物和材料科学中的光化学:Dormán 等人(2016 年)探索了二苯甲酮的光化学性质,重点介绍了其在生物化学、生物有机化学和材料科学中的应用。这项研究强调了二苯甲酮光致发色团在各个科学领域的用途 (Dormán 等人,2016 年)。

抗菌活性:Mallesha 和 Mohana(2014 年)合成了新的 2,4-二氟苯基(哌啶-4-基)甲苯肟衍生物,并评估了它们的体外抗菌和抗真菌活性。这项研究证明了这些化合物在开发新的抗菌剂中的潜力 (Mallesha 和 Mohana,2014 年)。

水处理和环境问题:杨和应(2013 年)研究了六价铁酸盐对二苯甲酮-3 的氧化,这项研究与了解二苯甲酮衍生物在水处理过程中的环境影响和去除方法有关 (杨和应,2013 年)。

属性

IUPAC Name |

(2,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATOVUMEHYHWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643616 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-piperidinomethyl benzophenone | |

CAS RN |

898773-75-6 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)